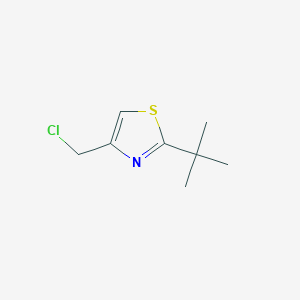

2-Tert-butyl-4-(chloromethyl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Tert-butyl-4-(chloromethyl)-1,3-thiazole” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “2-Tert-butyl-4-(chloromethyl)-1,3-thiazole” are not available, similar compounds such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Applications De Recherche Scientifique

1. Excited-State Intramolecular Proton Transfer (ESIPT) and Organic Light Emitting Diode Applications

- Research demonstrates that thiazole-based compounds, similar to 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, are integral in the development of white organic light-emitting diodes (WOLEDs). The reversible type excited-state intramolecular proton transfer (ESIPT) in these compounds allows for tunable emission from blue to yellow, crucial for WOLED technology (Zhang et al., 2016).

2. Synthesis of Thiazolidines and Thiazolines

- A novel synthesis approach using compounds structurally related to 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole has been developed for creating 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines. These compounds hold potential in various chemical applications, including pharmaceuticals (D’hooghe et al., 2005).

3. Crystal Structure and Antitumor Activity

- Research on similar thiazole derivatives has shown promising results in antitumor activity. The crystal structure of these compounds, such as 4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, indicates potential for use in cancer treatment (Hu et al., 2010).

4. Application in Organic Photophysics

- Compounds with a thiazole structure, related to 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, exhibit unique properties in organic photophysics, such as aggregation-induced emission enhancement. This feature is crucial for developing advanced materials in photonics and electronics (Qian et al., 2007).

5. Heterocyclic Core Synthesis for Antibiotics

- The efficient synthesis of thiazole derivatives is essential for creating the heterocyclic core of thiopeptide antibiotics. This synthesis, involving tert-butyl 4-thiazolecarboxylate, has significant implications in the pharmaceutical industry (Martin et al., 2008).

6. Insecticidal Activities

- N-tert-Butyl-N,N'-diacylhydrazines containing thiazole structures show potent insecticidal activities against certain pests. This suggests potential applications in eco-friendly pest control strategies (Wang et al., 2011).

Propriétés

IUPAC Name |

2-tert-butyl-4-(chloromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNS/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFSKUWJLINAJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)

amine dihydrochloride](/img/no-structure.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2403643.png)

![2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2403646.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2403647.png)

![[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2403648.png)

![8-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2403650.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2403652.png)

![4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2403653.png)